1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride
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Description
1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C20H36ClNO2 and its molecular weight is 357.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of novel compounds involving the adamantane structure, such as 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and derivatives, has been explored for their antimicrobial and anti-proliferative activities. These compounds have displayed significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as against the yeast-like pathogenic fungus Candida albicans. Some of these compounds have also shown anti-proliferative activity against human tumor cell lines, highlighting the potential of adamantane derivatives in developing new antimicrobial and anticancer agents (Al-Mutairi et al., 2019).
Chemical Synthesis and Isotopomer Preparation
The preparation of isotopomers, such as the 3-[14C]-isotopomer of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methyoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol, demonstrates the use of adamantane derivatives in synthesizing radiolabeled compounds for pharmacological research. These processes involve complex chemical synthesis steps, showcasing the versatility of adamantane-based compounds in drug development and research applications (Czeskis, 1998).
Novel Hybrid Compounds for Anti-inflammatory Applications
The development of novel adamantane–tetrahydropyrimidine hybrids has been investigated for their potential anti-inflammatory activities. Some of these compounds have exhibited excellent and promising anti-inflammatory effects, indicating the utility of adamantane derivatives in designing new drugs for treating inflammatory conditions (Kalita et al., 2015).
Structural and Molecular Studies
Adamantyl derivatives have been synthesized and characterized, with studies focusing on their crystal and molecular structures. These investigations provide insights into the physical and chemical properties of adamantane-based compounds, facilitating their application in various scientific research fields, including drug design and material science (Petrović Peroković et al., 2013).
Oxidation Studies and Synthesis of Adamantane Derivatives
Research into the oxidation of adamantane with various agents, such as pentafluoroperoxybenzoic acid, has led to the synthesis of important derivatives like adamantan-1-ol. These derivatives have applications in creating compounds used in medicinal chemistry, such as memantine and rimantadine, as well as in producing antioxidant additives for oils (Khusnutdinov & Oshnyakova, 2015).
properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(2-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2.ClH/c1-15-4-2-3-5-21(15)12-19(22)13-23-14-20-9-16-6-17(10-20)8-18(7-16)11-20;/h15-19,22H,2-14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVWGIZMPQHPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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